molecular formula C18H20N2O3 B4030804 2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide

2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B4030804
M. Wt: 312.4 g/mol
InChI Key: IUZSWCPJYSGLDV-UHFFFAOYSA-N
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Description

2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acetamidophenoxy group and a dimethylphenylacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process. The initial step often includes the preparation of 3-acetamidophenol, which is then reacted with 2-chloro-N-(3,4-dimethylphenyl)acetamide under specific conditions to yield the desired compound. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Comparison with Similar Compounds

2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide can be compared with other similar compounds, such as:

    2-(3-acetamidophenoxy)-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    2-(4-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide: This compound differs in the position of the acetamidophenoxy group

Properties

IUPAC Name

2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-7-8-16(9-13(12)2)20-18(22)11-23-17-6-4-5-15(10-17)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZSWCPJYSGLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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